molecular formula C6H8F2O3 B6588759 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid CAS No. 2229407-66-1

2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid

Cat. No. B6588759
CAS RN: 2229407-66-1
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid, also known as 3,3-difluorocyclobutylglycolic acid (DF-CG), is a fluorinated cyclobutyl derivative of glycolic acid. It is a colorless, water-soluble liquid with a very low vapor pressure. DF-CG has been used in a variety of applications, including organic synthesis, pharmaceuticals, biochemistry, and materials science. DF-CG has also been used in a variety of laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

DF-CG has been used in a variety of scientific research applications. It has been used in organic synthesis to prepare various fluorinated compounds, including fluorinated cyclobutanes, fluorinated cyclobutene-1,4-diols, and fluorinated cyclobutene-1,3-diols. It has also been used in pharmaceuticals to prepare a variety of fluorinated drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs. In addition, DF-CG has been used in biochemistry and materials science to study the effects of fluorinated cyclobutyl derivatives on biochemical and physiological processes.

Mechanism of Action

DF-CG is known to act as a proton donor in biochemical reactions, which is thought to be due to its ability to form hydrogen bonds with other molecules. It is also known to form complexes with metal ions, which can be used to study the effects of metal ions on biochemical processes.
Biochemical and Physiological Effects
DF-CG has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, and to affect the activity of other proteins, such as cyclooxygenase-2. In addition, DF-CG has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The use of DF-CG in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is highly soluble in water, which makes it easy to handle and store. In addition, the reaction of DF-CG with metal ions can be used to study the effects of metal ions on biochemical processes. However, DF-CG is a highly reactive compound, and it can react with other compounds in the reaction mixture, which can lead to unexpected results.

Future Directions

The use of DF-CG in laboratory experiments has a wide range of potential applications. It can be used to study the effects of metal ions on biochemical processes, as well as to study the effects of fluorinated cyclobutyl derivatives on biochemical and physiological processes. In addition, DF-CG can be used to prepare a variety of fluorinated compounds, including fluorinated cyclobutanes, fluorinated cyclobutene-1,4-diols, and fluorinated cyclobutene-1,3-diols. Furthermore, DF-CG can be used to prepare a variety of fluorinated drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs. Finally, DF-CG can be used to study the effects of proton donors on biochemical reactions.

Synthesis Methods

DF-CG is synthesized by the reaction of 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acidcyclobutanol and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature and yields a product of high purity. The product can be further purified by distillation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,3-difluorocyclobutanone", "sodium hydroxide", "bromine", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is treated with sodium hydroxide and bromine to form 2-bromo-3,3-difluorocyclobutanone.", "Step 2: 2-bromo-3,3-difluorocyclobutanone is reduced with sodium borohydride to form 2-(3,3-difluorocyclobutyl)ethanol.", "Step 3: 2-(3,3-difluorocyclobutyl)ethanol is reacted with acetic anhydride and hydrochloric acid to form 2-(3,3-difluorocyclobutyl)-2-acetoxyethanol.", "Step 4: 2-(3,3-difluorocyclobutyl)-2-acetoxyethanol is hydrolyzed with sodium hydroxide to form 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid.", "Step 5: The product is purified by treatment with sodium bicarbonate and sodium chloride, followed by filtration and drying." ] }

CAS RN

2229407-66-1

Product Name

2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid

Molecular Formula

C6H8F2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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